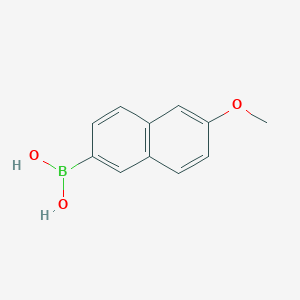

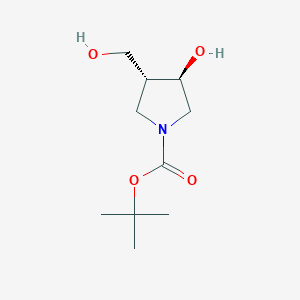

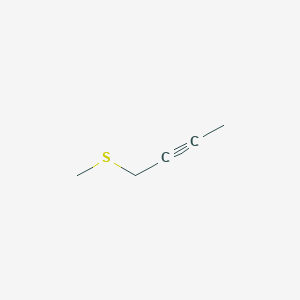

(3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate" is a chiral molecule significant in organic chemistry and pharmaceuticals due to its structural uniqueness and potential as an intermediate in synthesizing various bioactive molecules.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, closely related to the compound , involves several key steps starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This process leads to Schiff base compounds, characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR (Çolak, Karayel, Buldurun, & Turan, 2021). Additionally, enantioselective nitrile anion cyclization has been highlighted as an efficient method for synthesizing N-tert-butyl disubstituted pyrrolidines, demonstrating the versatility of synthesis approaches (Chung et al., 2005).

Molecular Structure Analysis

X-ray crystallography and DFT analyses reveal the molecular structure and stabilization mechanisms within similar compounds. For instance, intramolecular hydrogen bonding plays a critical role in stabilizing the molecular structure of tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives (Çolak et al., 2021).

Chemical Reactions and Properties

The compound's reactivity can be inferred from related research, which shows that pyrrolidine derivatives participate in various chemical reactions, including acylation, hydrolysis, and carbonyl reduction, leading to a range of metabolites with different functional groups (Yoo et al., 2008).

Applications De Recherche Scientifique

Asymmetric Synthesis and Chiral Building Blocks

The compound and its derivatives are pivotal in asymmetric synthesis, serving as chiral building blocks for constructing biologically active molecules. For example, studies have described the practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, a process that involves a nitrile anion cyclization strategy. This method has been highlighted for its efficiency in producing chiral pyrrolidine compounds with high diastereoselectivity and enantioselectivity, making it a valuable tool in the synthesis of complex organic molecules (Chung et al., 2005).

Enantioselective and Diastereoselective Reactions

The stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates has been reported, showcasing the compound's role in facilitating enantioselective and diastereoselective reactions. These reactions are crucial for creating compounds with specific stereochemical configurations, which can significantly impact their biological activity and pharmacological properties (Boev et al., 2015).

Intercalating Nucleic Acids (INAs)

The compound has been utilized in the synthesis of intercalating nucleic acids (INAs), which are modified oligonucleotides with potential applications in gene regulation and therapeutic interventions. The incorporation of specific moieties into oligodeoxynucleotides (ODN) to form INAs can induce changes in the stability of DNA and RNA duplexes, offering insights into the molecular interactions and stability of nucleic acid structures (Filichev & Pedersen, 2003).

Synthesis of Bioactive Molecules

The compound is a key intermediate in the synthesis of various bioactive molecules. A practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, an important intermediate for constructing diverse bioactive compounds, has been achieved through asymmetric 1,3-dipolar cycloaddition. This synthesis route emphasizes the compound's role in facilitating the production of molecules with potential pharmaceutical applications (Kotian et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTWKRUNXOFBPE-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)